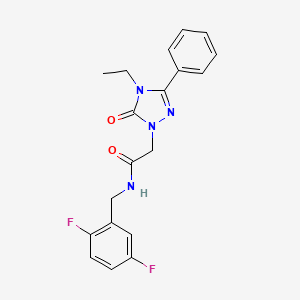

![molecular formula C21H20F3N3O2 B5525845 2-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5525845.png)

2-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-isoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules like 2-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step chemical reactions, starting from simpler precursors. Techniques such as N-dealkylation of arylpiperazine derivatives, which are known to undergo extensive metabolic transformations including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, could be relevant in synthesizing the piperazine component of this compound (Caccia, 2007).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group attached to a benzyl unit, which is further linked to a piperazine ring. This structure is notable for its potential to engage in various chemical reactions due to the presence of reactive functional groups. The trifluoromethyl group, for instance, is known for its electronegativity and ability to influence the electronic properties of the molecule, impacting its reactivity and interaction with biological targets.

Chemical Reactions and Properties

Compounds with structures similar to 2-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-isoindole-1,3(2H)-dione, such as arylpiperazine derivatives, are subject to diverse chemical reactions. These reactions include N-dealkylation, a process significant for the metabolic fate of arylpiperazine drugs, highlighting the compound's potential for biotransformation (Caccia, 2007).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are directly influenced by its molecular structure. The presence of a trifluoromethyl group, for instance, can enhance the compound's lipophilicity, potentially affecting its solubility in organic solvents. Additionally, the rigid structure of the isoindole backbone may contribute to a higher melting point and thermal stability.

Chemical Properties Analysis

The chemical properties of 2-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-isoindole-1,3(2H)-dione are shaped by its functional groups. The piperazine ring, for example, is known for its basicity and potential to form salts with acids, which could influence the compound's reactivity and interaction with other chemicals. Similarly, the electron-withdrawing effect of the trifluoromethyl group can affect the reactivity of the benzyl unit, making it more susceptible to nucleophilic attacks.

Aplicaciones Científicas De Investigación

Luminescent Properties and Electron Transfer

Research into naphthalimide derivatives with piperazine substituents has shown promising luminescent properties and photo-induced electron transfer capabilities. These compounds exhibit fluorescence that can be influenced by pH, making them potential candidates for pH probes and other sensor applications. The fluorescence quenching mechanism, attributed to photo-induced electron transfer, underscores their utility in designing fluorescent materials with tunable properties (Gan, Chen, Chang, & Tian, 2003).

Synthesis and Reactivity

The synthesis of piperazine-2,5-dione derivatives from reactions with various acids has been explored, indicating the versatility of these compounds in forming diverse molecular structures. For example, the reaction with 2-formylbenzoic acid yields multiple products, showcasing the reactivity and potential for generating novel compounds with unique properties (Baron, Rae, & Simmonds, 1982).

Biological Activities

Diketopiperazine derivatives from marine-derived actinomycetes have shown antivirus activities, particularly against influenza A virus. This highlights the potential of these compounds in developing new antiviral agents. Additionally, the identification of novel compounds with significant biological activities from natural sources underscores the importance of natural product research in drug discovery (Wang et al., 2013).

Algicidal Activity

The algicidal compounds produced by certain strains of bacteria, including derivatives of piperazine-2,5-dione, have been found to exhibit potent activities against bloom-forming cyanobacteria. This research opens avenues for developing environmentally friendly methods to control harmful algal blooms, leveraging the natural algicidal properties of microbial metabolites (Guo et al., 2016).

Photophysical Properties

Studies on the photophysical properties of novel phthalimide derivatives, including those with isoindole moieties, have provided insights into their solvatochromic behavior and potential applications in material science. The solvatochromic shift method used to estimate dipole moments in different states highlights the detailed understanding required to manipulate these properties for specific applications (Akshaya et al., 2016).

Mecanismo De Acción

The mechanism of action of the compound would depend on its biological target. The trifluoromethyl group is often used in pharmaceuticals to increase lipophilicity and enhance binding to hydrophobic pockets in biological targets . The piperazine ring is a common motif in drugs and could potentially interact with biological targets through its nitrogen atoms .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3O2/c22-21(23,24)16-5-3-4-15(12-16)13-25-8-10-26(11-9-25)14-27-19(28)17-6-1-2-7-18(17)20(27)29/h1-7,12H,8-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFLMQBYRBVCFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5525772.png)

![N-(2,5-dimethoxyphenyl)-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5525773.png)

![[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5525778.png)

![3-({[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5525780.png)

![5-(2-furyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5525792.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525807.png)

![8-(9H-purin-6-yl)-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525813.png)

![N-(4-{[benzyl(isopropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5525819.png)

![1-isopropyl-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B5525834.png)

![8-[(2-furylmethyl)amino]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5525846.png)

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5525850.png)